N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide” is a complex organic compound. It contains a benzimidazole derivative, specifically 5,6-Dimethylbenzimidazole . This compound is a component of vitamin B12 where it serves as a ligand for the cobalt atom . It is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase .
Physical And Chemical Properties Analysis
5,6-Dimethylbenzimidazole typically presents itself as a white to off-white crystalline solid . The compound has a molecular weight of approximately 146.19 g/mol .Scientific Research Applications
Medicinal Chemistry and Drug Design
Benzimidazole derivatives like N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide have been extensively studied for their medicinal properties. These compounds are known to exhibit a range of biological activities, which makes them valuable in drug design and discovery . They can act as antimicrobial, antiviral, anticancer, and antifungal agents. The specific structural features of these derivatives allow for targeted modifications to enhance their efficacy and reduce side effects in therapeutic applications.
Biological Significance in Vitamin B12 Synthesis
The benzimidazole moiety, particularly the 5,6-dimethylbenzimidazole component, is a crucial part of vitamin B12. It serves as a ligand for the cobalt atom in the vitamin structure . This relationship underscores the biological significance of benzimidazole derivatives in essential biochemical pathways, including DNA synthesis, fatty acid metabolism, and energy production.
Chemical Synthesis and Industrial Applications
In the chemical industry, benzimidazole derivatives are used as intermediates in the synthesis of more complex molecules. The sulfonylphenyl group in N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide can act as a reactive site for further chemical transformations, leading to the production of various industrial compounds, including dyes, pigments, and advanced materials with specific desired properties .
Pharmacological Research
Pharmacological studies have shown that benzimidazole derivatives can be potent modulators of biological activity. They have been investigated for their potential in treating a wide array of diseases, from infections to chronic conditions like cancer. The pharmacodynamics and pharmacokinetics of these compounds are areas of active research, aiming to understand their mechanism of action and optimize their therapeutic profiles .
Molecular Biology and Genetics
In molecular biology, benzimidazole derivatives are used as tools to study genetic material. They can bind to nucleic acids and proteins, allowing researchers to probe the structure and function of these biomolecules. This binding capability also makes them useful in techniques such as DNA sequencing and gene expression analysis .
Environmental Science
Benzimidazole derivatives are also relevant in environmental science. They can be used to detect and quantify the presence of various substances in environmental samples. Their chemical reactivity allows them to form complexes with metals and organic compounds, which can be analyzed to monitor pollution levels and study the impact of contaminants on ecosystems .
Future Directions
Benzimidazole derivatives, including 5,6-Dimethylbenzimidazole, are known to occur in natural products and pharmaceuticals . They often exhibit diverse biological activities, making them intriguing subjects for further study . Researchers have explored the pharmacological properties of benzimidazole derivatives, with some displaying antimicrobial, antiviral, anticancer, and antifungal activities . The specific medicinal properties of 5,6-Dimethylbenzimidazole may vary based on its structural features and substituent . In scientific research, 5,6-Dimethylbenzimidazole may find applications due to its unique structural characteristics . Additionally, it could serve as a valuable precursor in the synthesis of other compounds with specific desired properties .
Mechanism of Action
Target of Action
The primary target of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide is the enzyme Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium .
Mode of Action
It is known that benzimidazole derivatives can interact with their targets through various mechanisms, such as nucleophilic and electrophilic substitutions .
Biochemical Pathways
The compound is a derivative of 5,6-Dimethylbenzimidazole, which is biosynthesized from flavin mononucleotide by the enzyme 5,6-dimethylbenzimidazole synthase
Pharmacokinetics
The pharmacokinetic properties of similar benzimidazole derivatives suggest that these compounds may have good bioavailability .
Result of Action
Benzimidazole derivatives are known to exhibit diverse biological activities, making them intriguing subjects for further study .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and stability .
properties
IUPAC Name |
N-[4-(5,6-dimethylbenzimidazol-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-8-16-17(9-12(11)2)20(10-18-16)24(22,23)15-6-4-14(5-7-15)19-13(3)21/h4-10H,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAPLUPRPGCAEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.